6-Chloro-4-cyclopropylquinazolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

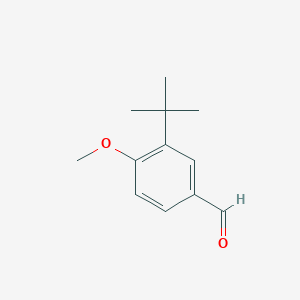

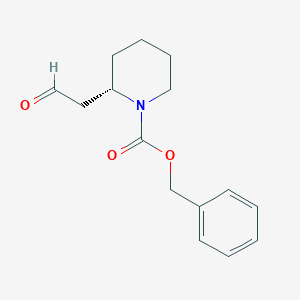

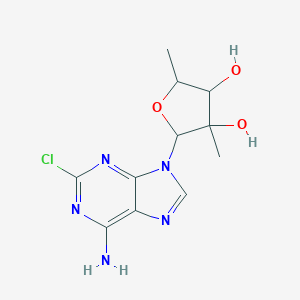

6-Chloro-4-cyclopropylquinazolin-2(1H)-one is a chemical compound with the molecular formula C11H9ClN2O . It has a molecular weight of 220.66 . The IUPAC name for this compound is 6-chloro-4-cyclopropyl-2(1H)-quinazolinone . The InChI code for this compound is 1S/C11H9ClN2O/c12-7-3-4-9-8(5-7)10(6-1-2-6)14-11(15)13-9/h3-5H,1-2H2,(H2,13,14,15) .

Molecular Structure Analysis

The molecular structure of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, a cyclopropyl group attached to the 4-position, and a chlorine atom attached to the 6-position .Physical And Chemical Properties Analysis

6-Chloro-4-cyclopropylquinazolin-2(1H)-one is a solid compound . It should be stored at 2-8°C .科学的研究の応用

Chemical Synthesis and Drug Development

6-Chloro-4-cyclopropylquinazolin-2(1H)-one serves as a core structure for developing various pharmacologically important compounds. Its synthesis and applications have been explored in the context of creating secondary metabolites with considerable pharmacological significance. Due to natural sources producing limited quantities, synthetic procedures for derivatives of this compound have been developed. These include Suzuki coupling reactions for biaryl synthesis followed by lactonization, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), radical-mediated cyclization of aryl benzoates, and metal or base-catalyzed cyclization of phenyl 2-halobenzoates and 2-halobenzyloxyphenols. Efficient procedures involve reactions of Michael acceptor with 1,3- and 1,5-dicarbonyl compounds, highlighting its versatility in drug synthesis (Mazimba, 2016).

Role in Antimalarial and Autoimmune Disorders Treatment

Chloroquine and its derivatives, including hydroxychloroquine, have been repurposed for various infectious and noninfectious diseases beyond their initial use as antimalarial agents. These compounds have been explored for their immunosuppressive properties, which may contribute to their effectiveness in managing autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. The immunosuppressive activity is thought to reduce T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression, underscoring the therapeutic potential of chloroquine-containing compounds in modifying the clinical course of autoimmune disorders (Taherian et al., 2013).

Antioxidant Activity and Organic Pollutant Degradation

The compound's derivatives have been investigated for their antioxidant properties, contributing to the understanding of various antioxidant activity assays. Studies have emphasized the importance of these assays in analyzing the antioxidant capacity of complex samples, which is critical for applications ranging from food engineering to pharmaceuticals. Additionally, enzyme-redox mediator systems involving similar compounds have shown promise in degrading organic pollutants, offering an enzymatic approach to remediate wastewater from industries. This highlights the compound's potential in environmental science, particularly in enhancing the degradation efficiency of recalcitrant compounds (Munteanu & Apetrei, 2021; Husain & Husain, 2007).

Safety and Hazards

The safety information for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

6-chloro-4-cyclopropyl-3H-quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(5-7)10(6-1-2-6)14-11(15)13-9/h3-6H,1-2H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYOBEYCYMHIKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=C(C=CC3=NC(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438583 |

Source

|

| Record name | 6-Chloro-4-cyclopropylquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-cyclopropylquinazolin-2(1H)-one | |

CAS RN |

150878-36-7 |

Source

|

| Record name | 6-Chloro-4-cyclopropylquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)